N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine
Description
Properties
CAS No. |
30356-69-5 |
|---|---|
Molecular Formula |
C8H3Cl6N5S |
Molecular Weight |
413.9 g/mol |
IUPAC Name |
N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H3Cl6N5S/c9-7(10,11)3-16-4(8(12,13)14)18-5(17-3)19-6-15-1-2-20-6/h1-2H,(H,15,16,17,18,19) |
InChI Key |
XFQKFUFIUYATKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 2,4,6-Tris(trichloromethyl)-1,3,5-triazine or 2-chloro-4,6-bis(trichloromethyl)-1,3,5-triazine
- 1,3-Thiazol-2-amine or its derivatives
These starting materials enable selective substitution at the 2-position of the triazine ring.
General Synthetic Route
Preparation of the Chlorinated Triazine Intermediate:
The triazine core bearing trichloromethyl groups is typically synthesized by chlorination of cyanuric acid derivatives or by reaction of cyanuric chloride with chlorinated reagents to introduce trichloromethyl substituents.Nucleophilic Aromatic Substitution (SNAr):
The 2-chloro position of the triazine ring is displaced by the nucleophilic amine group of 1,3-thiazol-2-amine under controlled conditions. This substitution is favored due to the electron-withdrawing effect of the trichloromethyl groups which activate the triazine ring towards nucleophilic attack.-
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
- Temperature: Moderate heating (50–100 °C) to facilitate substitution.
- Base: Mild bases (e.g., triethylamine) may be used to neutralize the released HCl and drive the reaction forward.
Purification:
The crude product is purified by recrystallization or chromatographic techniques to yield pure this compound.
Representative Synthetic Scheme
| Step | Reagents & Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | Cyanuric chloride + chlorinating agent | 2,4,6-Tris(trichloromethyl)-1,3,5-triazine | Introduction of trichloromethyl groups |
| 2 | 2-chloro-4,6-bis(trichloromethyl)-1,3,5-triazine + 1,3-thiazol-2-amine, base, DMF, heat | This compound | Nucleophilic aromatic substitution |
Research Findings and Variations
Analogues and Related Compounds
Studies have reported the synthesis of various 2-substituted 4,6-bis(trichloromethyl)-1,3,5-triazines with different amines, including dialkylaminoalkylamines and anilino derivatives, demonstrating the versatility of the nucleophilic substitution approach.
Biological Activity Correlation
The trichloromethyl-substituted triazines, including this compound, have shown promising biological activities such as antimalarial effects, which are influenced by the nature of the amino substituent on the triazine ring.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Starting triazine precursor | 2-chloro-4,6-bis(trichloromethyl)-1,3,5-triazine | Prepared via chlorination of cyanuric chloride |
| Nucleophile | 1,3-thiazol-2-amine | Primary amine nucleophile |
| Solvent | DMF, DMSO | Polar aprotic solvents preferred |
| Temperature | 50–100 °C | Moderate heating to promote substitution |
| Base | Triethylamine or similar | Neutralizes HCl formed |
| Reaction time | Several hours (typically 4–12 h) | Depends on scale and conditions |
| Purification | Recrystallization, chromatography | To isolate pure product |
| Yield | Moderate to good (50–80%) | Varies with reaction optimization |
Chemical Reactions Analysis
N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The trichloromethyl groups in the compound can undergo nucleophilic substitution reactions with reagents like amines or thiols, forming substituted products.
Scientific Research Applications
N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential in drug delivery systems and photodynamic therapy.
Mechanism of Action
The mechanism of action of N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine involves the absorption of light, leading to the cleavage of the trichloromethyl groups and the generation of reactive radicals. These radicals initiate the polymerization process by reacting with monomers to form polymer chains. The compound’s efficiency as a photoinitiator is enhanced by its ability to absorb light in the near UV and visible range .
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below summarizes key structural features and properties of the target compound and its analogs:
Biological Activity
N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a triazine ring with two trichloromethyl groups and a thiazole moiety. Its molecular formula is , indicating a complex structure that influences its reactivity and biological interactions. The synthesis typically involves reactions between triazine derivatives and thiazole compounds under controlled conditions to optimize yield and purity.
Antimicrobial Activity
Research indicates that derivatives of compounds containing the thiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that certain thiazole derivatives possess moderate to high antibacterial activities against both Gram-positive and Gram-negative bacteria. Specifically, compounds with the 1,3-thiazole structure have been linked to enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli .
A study evaluating various thiazole-based derivatives demonstrated that specific substitutions on the thiazole ring significantly impacted their antimicrobial efficacy. Compounds with electron-withdrawing groups showed improved activity compared to those with electron-donating groups .
| Compound | Antimicrobial Activity (MIC in µg/mL) | Target Organisms |
|---|---|---|
| Compound A | 32.6 | S. aureus, E. coli |
| Compound B | 47.5 | P. aeruginosa |
| Compound C | 25.0 | A. niger |
Antimalarial Activity
The compound has also been investigated for its antimalarial properties. A series of derivatives were synthesized and tested, revealing modest antimalarial activity against Plasmodium falciparum. Notably, some compounds exhibited enhanced potency when modified with specific side chains .
The mechanism by which this compound exerts its biological effects is thought to involve the generation of reactive intermediates upon exposure to light or other stimuli. These intermediates can interact with cellular targets leading to antimicrobial or antimalarial effects .
Case Studies
Several studies have highlighted the biological potential of this compound:
- Antimicrobial Efficacy : In one study, various thiazole derivatives were synthesized and tested against common bacterial strains. The results indicated that modifications in the chemical structure led to significant changes in antimicrobial potency .
- Antimalarial Evaluation : Another research effort focused on synthesizing triazine derivatives with amino substitutions and evaluating their efficacy against malaria parasites. Some derivatives showed promising results, suggesting potential for further development into therapeutic agents .
Q & A
Basic: What are the standard protocols for synthesizing N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine?
Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions on trichlorotriazine derivatives. A common approach includes:
- Step 1: React cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 1,3-thiazol-2-amine under controlled conditions (0–5°C) in acetone or dichloromethane, maintaining pH neutrality with NaHCO₃ or NaOH .
- Step 2: Gradual warming to room temperature with stirring for 4–5 hours, followed by precipitation in cold water and neutralization with dilute HCl .
- Purification: Crystallization from absolute alcohol or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures purity .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Key optimizations include:
- Temperature Control: Maintaining 0–5°C during initial substitution prevents side reactions (e.g., multiple substitutions on triazine) .
- Solvent Selection: Polar aprotic solvents (e.g., acetone, DMSO) enhance nucleophilicity of the thiazol-2-amine .
- Stoichiometry: A 1:1 molar ratio of cyanuric chloride to thiazol-2-amine minimizes di-/tri-substituted byproducts .
- Purification: Gradient elution (2–40% ethyl acetate in hexanes) effectively separates mono-substituted products from unreacted starting materials .
Basic: Which spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR: Identifies substitution patterns on the triazine ring (e.g., δ 8.5–10.5 ppm for NH groups) and thiazole protons .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., exact mass ± 0.0003 Da) and fragmentation patterns .
- X-ray Crystallography: Resolves bond lengths/angles (e.g., Zn coordination in related complexes) and hydrogen bonding networks .
Advanced: How do crystallographic data resolve ambiguities in NMR assignments?
Methodological Answer:
Crystallography addresses challenges such as:
- Tautomerism: Differentiates between NH tautomers (e.g., thiazole vs. triazine NH groups) via hydrogen bond geometries .
- Stereoelectronic Effects: Quantifies steric strain in trichloromethyl groups using torsional angles and van der Waals radii .
- Validation: Overlaps in NMR signals (e.g., aromatic protons) are resolved by comparing experimental vs. simulated XRD-derived spectra .
Basic: What in vitro assays evaluate antimicrobial activity?
Methodological Answer:
- Disk Diffusion/MIC Assays: Test against S. aureus or E. coli using standardized CLSI protocols .
- Time-Kill Curves: Assess bactericidal vs. bacteriostatic effects at varying concentrations .
- Cytotoxicity Screening: Compare selectivity indices (e.g., IC₅₀ for mammalian cells vs. MIC for pathogens) .
Advanced: What strategies elucidate the mechanism of action against microbial targets?
Methodological Answer:
- Enzyme Inhibition Studies: Screen against cysteine proteases (e.g., cruzain) or DNA gyrase using fluorogenic substrates .
- Molecular Docking: Model interactions between the triazine-thiazole core and active sites (e.g., PDB: 1MEU for S. aureus gyrase) .
- Resistance Profiling: Serial passaging in sub-MIC concentrations identifies mutations conferring resistance (e.g., gyrA mutations) .
Advanced: How to address discrepancies in reported biological activities?
Methodological Answer:
Contradictions arise from:
- Strain Variability: Use standardized strains (e.g., ATCC 25923 for S. aureus) and growth media .
- Compound Purity: Validate via HPLC (>95% purity) and elemental analysis .
- Assay Conditions: Control pH, temperature, and inoculum size to minimize variability .
Advanced: What methods optimize the compound’s stability under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
